molecular formula C14H16NO3P B1229812 [(Benzylamino)-phenylmethyl]phosphonic acid CAS No. 25881-35-0

[(Benzylamino)-phenylmethyl]phosphonic acid

Cat. No.: B1229812
CAS No.: 25881-35-0
M. Wt: 277.25 g/mol
InChI Key: SLMGIUOAZCYKPE-UHFFFAOYSA-N
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Description

[(Benzylamino)-phenylmethyl]phosphonic acid, also known as this compound, is a useful research compound. Its molecular formula is C14H16NO3P and its molecular weight is 277.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

25881-35-0

Molecular Formula

C14H16NO3P

Molecular Weight

277.25 g/mol

IUPAC Name

[(benzylamino)-phenylmethyl]phosphonic acid

InChI

InChI=1S/C14H16NO3P/c16-19(17,18)14(13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-10,14-15H,11H2,(H2,16,17,18)

InChI Key

SLMGIUOAZCYKPE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(C2=CC=CC=C2)P(=O)(O)O

Canonical SMILES

C1=CC=C(C=C1)CNC(C2=CC=CC=C2)P(=O)(O)O

Synonyms

alpha-benzylaminobenzylphosphonic acid
BABPA cpd

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The imine from benzaldehyde and benzylamine (65 g; 0.33 mole) was added to phosphorous acid (27.3 g; 0.33 mole) and the mixture stirred with heating. As the temperature reached 95°-100° the whole mixture became a homogeneous liquid which reacted vigorously as the temperature reached 115°-120°. The reaction mass became very viscous and was allowed to cool to a glass. This glass was dissolved in aqueous sodium carbonate and upon acidification gave N-benzyl α-aminobenzylphosphonic acid, mp 233°-4°, 90 g. ##STR29##
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imine
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Synthesis routes and methods II

Procedure details

To a solution of benzonitrile (75g; 0.73 mole) in diethyl phosphite (200g; 1.45 mole) was added W-2 Raney nickel (6g) and the whole mixture charged in an autoclave. The reactor was pressured to 600 psi with hydrogen and the mixture heated to 60° C. The pressure was maintained at 550-600 psi by addition of hydrogen as the reduction proceeded. After 18 hours, uptake of hydrogen had ceased. After cooling hydrogen was released and the catalyst filtered as the reaction product was removed from the reactor. Excess diethyl phosphite and unreacted benzonitrile was removed (135g) by distillation under reduced pressure. The residue was diethyl N-benzylα-aminobenzylphosphonate. Hydrolysis of this residue with 18% HCl after crystallization yielded N-benzylα-amino benzylphosphonic acid, 83g (82%), mp 233°-6°. ##STR9##
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0.73 mol
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1.45 mol
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Yield
82%

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